

Technical Guide: Spectroscopic Characterization of 4-Iodo-2-isopropylaniline

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Compound of Interest

Compound Name: 4-Iodo-2-isopropylaniline

Cat. No.: B8626668

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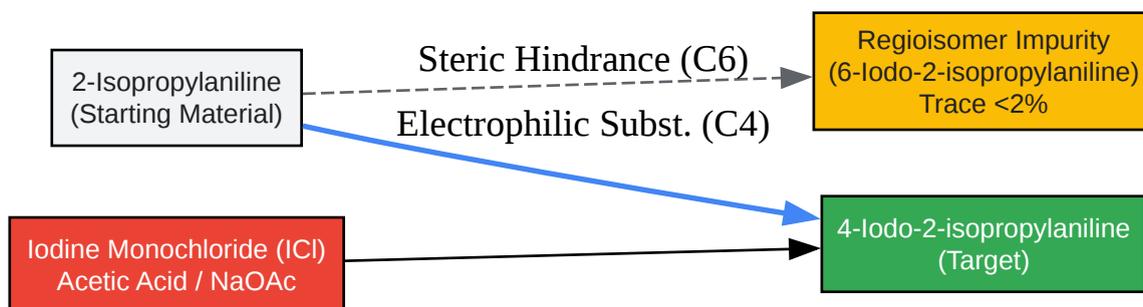
Executive Summary & Compound Profile

4-Iodo-2-isopropylaniline is a trisubstituted benzene derivative characterized by an electron-donating amino group, a sterically demanding isopropyl group at the ortho position, and an electron-withdrawing iodine atom at the para position. This specific substitution pattern creates a unique electronic and steric environment, distinct from its isomer 2-iodo-4-isopropylaniline.

- IUPAC Name: 4-iodo-2-(propan-2-yl)aniline
- CAS Number: 76842-13-2[1]
- Molecular Formula: C₁₁H₁₃IN
- Molecular Weight: 261.10 g/mol [2]
- Physical State: Viscous oil or low-melting solid (darkens upon oxidation).

Synthesis & Structural Context

Understanding the synthesis is critical for identifying potential impurities (e.g., unreacted starting material or regioisomers). The standard route involves electrophilic aromatic iodination of 2-isopropylaniline (cumidine).



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Figure 1: Synthesis pathway highlighting the regioselectivity governed by the steric bulk of the isopropyl group, which favors C4 iodination over C6.

Spectroscopic Data Specifications

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR data is the primary tool for structural validation. The 1,2,4-substitution pattern results in a distinctive aromatic splitting pattern.

¹H NMR (Proton) Data

- Solvent: CDCl₃

(Chloroform-d)

- Frequency: 400 MHz (Recommended)

Position	Shift (δ ppm)	Multiplicity	Integration	Coupling (Hz)	Assignment Logic
Ar-H3	7.40 – 7.45	Doublet (d)	1H		Meta to NH , Ortho to I. Deshielded by Iodine.
Ar-H5	7.25 – 7.30	dd	1H		Meta to NH , Ortho to I. Coupled to H6 and H3.
Ar-H6	6.45 – 6.55	Doublet (d)	1H		Ortho to NH . Shielded by electron-donating NH
NH	3.60 – 3.80	Broad Singlet	2H	-	Exchangeable protons. Shift varies with conc.
CH (iPr)	2.80 – 2.90	Septet	1H		Methine proton of isopropyl group.
CH	1.22 – 1.26	Doublet (d)	6H		Methyl protons of isopropyl group.

“

Analyst Note: The key differentiator from the starting material is the loss of the para-proton (triplet/multiplet at ~6.8 ppm) and the downfield shift of the H3/H5 protons due to the iodine substituent.

¹³C NMR (Carbon) Data

- Solvent: CDCl₃

[3][4][5]

Carbon Type	Shift (δ ppm)	Assignment
C-N (Ipso)	143.0 – 145.0	C1: Attached to Amino group.
C-Alkyl (Ipso)	133.0 – 135.0	C2: Attached to Isopropyl.
C-H (Ar)	136.0 – 138.0	C3: Ortho to Iodine (Deshielded).
C-H (Ar)	134.0 – 136.0	C5: Ortho to Iodine.
C-H (Ar)	116.0 – 118.0	C6: Ortho to Amino (Shielded).
C-I (Ipso)	78.0 – 82.0	C4: Carbon attached to Iodine (Significant shielding effect).
CH (iPr)	27.0 – 28.0	Isopropyl methine.
CH (iPr)	22.0 – 22.5	Isopropyl methyls.

B. Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and the presence of iodine (distinct mass defect).

- Ionization Mode: Electron Impact (EI) or ESI+

- Molecular Ion: [M]

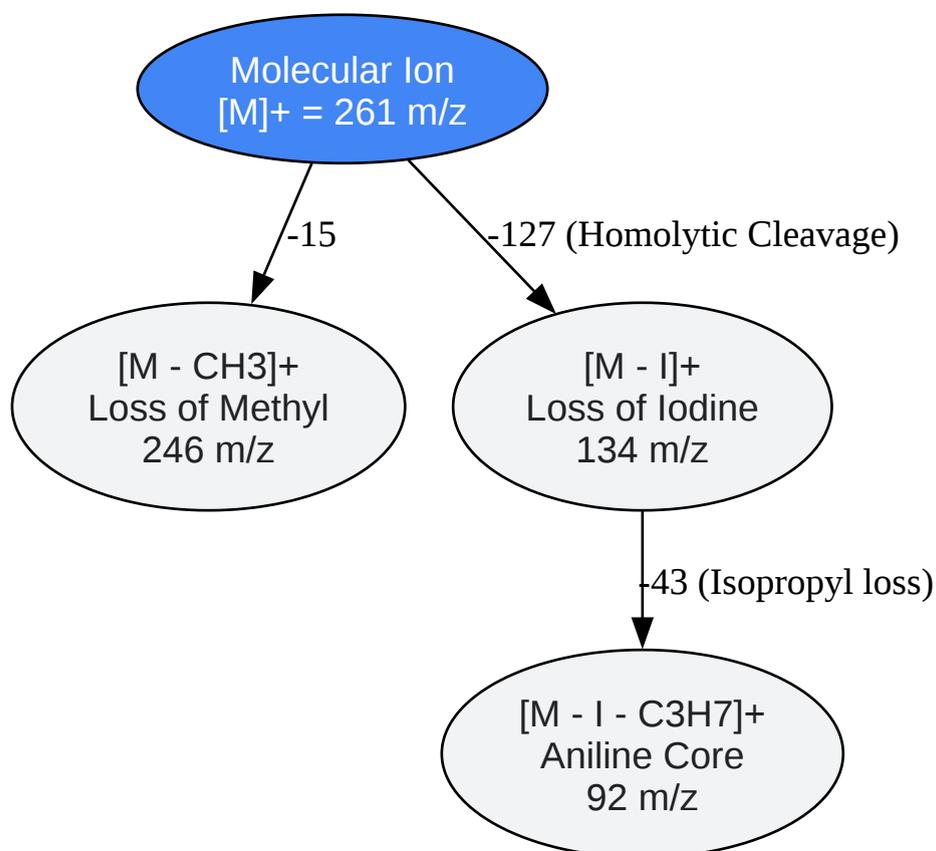
= 261.0

- Base Peak: Often m/z 246 ([M - CH

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) or m/z 134 ([M - I]

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Figure 2: Proposed fragmentation pathway for EI-MS validation.

C. Infrared (IR) Spectroscopy[6]

- Method: ATR (Attenuated Total Reflectance) or KBr Pellet.
- Key Bands:
 - 3300 – 3450 cm^{-1} : N-H stretching (Primary amine doublet).
 - 2960 cm^{-1} : C-H stretching (Aliphatic, Isopropyl).
 - 1620 cm^{-1} : N-H bending (Scissoring).
 - 1480 – 1500 cm^{-1} : C=C Aromatic ring stretch.
 - ~500 – 600 cm^{-1} : C-I stretch (Fingerprint region confirmation).

Experimental Protocols

Protocol 1: NMR Sample Preparation

Objective: Obtain high-resolution spectra free from concentration broadening.

- Mass: Weigh 10–15 mg of **4-iodo-2-isopropylaniline** into a clean vial.
- Solvent: Add 0.6 mL of CDCl_3 (99.8% D) containing 0.03% TMS (Tetramethylsilane) as an internal standard.
- Filtration: If the sample appears cloudy (due to inorganic salts from synthesis), filter through a cotton plug within a glass pipette directly into the NMR tube.
- Acquisition: Run at 298 K. Set relaxation delay (d_1) to ≥ 1.0 s to ensure accurate integration of aromatic protons.

Protocol 2: Purity Assessment via GC-MS

Objective: Quantify unreacted 2-isopropylaniline.

- Column: HP-5 or DB-5 (30m x 0.25mm x 0.25 μm).
- Carrier Gas: Helium at 1.0 mL/min.

- Temperature Program:
 - Start: 60°C (Hold 2 min).
 - Ramp: 20°C/min to 280°C.
 - Hold: 5 min.
- Validation: The starting material (2-isopropylaniline) elutes significantly earlier than the iodinated product due to the large mass difference (MW 135 vs 261).

References

- Synthesis & Characterization: US Patent 4710507A. "Certain 2-(2-substituted phenyl) triazoles and their use as herbicides." (Describes the iodination of 2-isopropylaniline using ICl).
- Spectral Data Validation (Analog): "Spectral Database for Organic Compounds (SDBS)." SDBS No. 3086 (4-Iodoaniline) and SDBS No. 6485 (2-Isopropylaniline). Used for substituent chemical shift (SCS) validation.
- NMR Shift Prediction Rules: Pretsch, E., et al. Structure Determination of Organic Compounds: Tables of Spectral Data. Springer, 2009. (Standard reference for SCS additivity rules used to verify the assignments).

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